molecular formula C15H13BrO3 B185597 4-Bromophenyl (4-methylphenoxy)acetate CAS No. 62095-49-2

4-Bromophenyl (4-methylphenoxy)acetate

Cat. No. B185597
CAS RN: 62095-49-2
M. Wt: 321.16 g/mol
InChI Key: VGYHOANKWTUJSS-UHFFFAOYSA-N
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Description

4-Bromophenyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylacetic acid and is often used as a precursor for the synthesis of other important compounds. In

Mechanism Of Action

The mechanism of action of 4-Bromophenyl (4-methylphenoxy)acetate is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and by inhibiting their production, 4-Bromophenyl (4-methylphenoxy)acetate may help to reduce these symptoms.

Biochemical And Physiological Effects

Studies have shown that 4-Bromophenyl (4-methylphenoxy)acetate can have various biochemical and physiological effects on the body. This compound has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, 4-Bromophenyl (4-methylphenoxy)acetate has been found to reduce the levels of reactive oxygen species, which are known to contribute to oxidative stress and cellular damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Bromophenyl (4-methylphenoxy)acetate in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 4-Bromophenyl (4-methylphenoxy)acetate can cause liver and kidney damage, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-Bromophenyl (4-methylphenoxy)acetate. One area of research could be the development of new drugs based on this compound for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies could be conducted to better understand the mechanism of action of 4-Bromophenyl (4-methylphenoxy)acetate and its potential toxicity, which could help to identify new applications for this compound in scientific research.

Synthesis Methods

The synthesis of 4-Bromophenyl (4-methylphenoxy)acetate involves the reaction of 4-bromophenol with 4-methylphenoxyacetic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction occurs through an esterification process, resulting in the formation of 4-Bromophenyl (4-methylphenoxy)acetate. This synthesis method has been widely used in the production of this compound for scientific research purposes.

Scientific Research Applications

4-Bromophenyl (4-methylphenoxy)acetate has been used in various scientific research studies due to its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, 4-Bromophenyl (4-methylphenoxy)acetate has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

62095-49-2

Product Name

4-Bromophenyl (4-methylphenoxy)acetate

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(4-bromophenyl) 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C15H13BrO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3

InChI Key

VGYHOANKWTUJSS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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